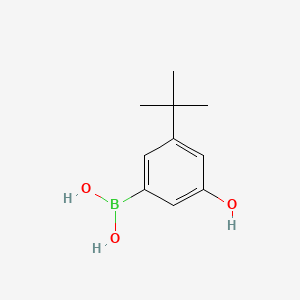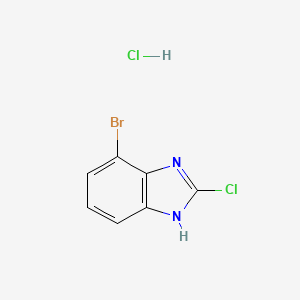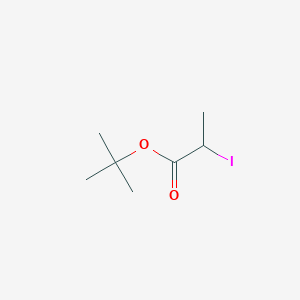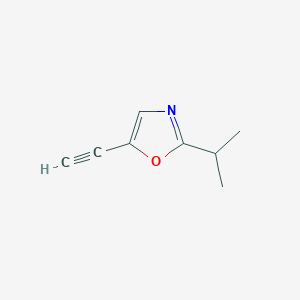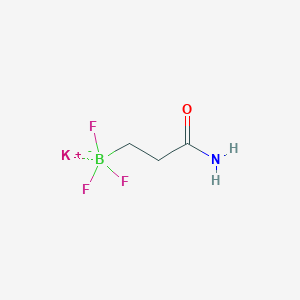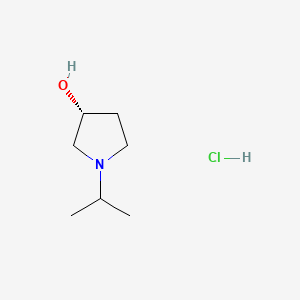
(3R)-1-(propan-2-yl)pyrrolidin-3-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-1-(propan-2-yl)pyrrolidin-3-ol hydrochloride is a chiral compound with a pyrrolidine ring structure. It is often used in various chemical and pharmaceutical applications due to its unique stereochemistry and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(propan-2-yl)pyrrolidin-3-ol hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via oxidation reactions.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods often involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-1-(propan-2-yl)pyrrolidin-3-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(3R)-1-(propan-2-yl)pyrrolidin-3-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of (3R)-1-(propan-2-yl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simpler structure without the hydroxyl group.
Prolinol: Contains a similar pyrrolidine ring but with different substituents.
Pyrrolizine: A bicyclic structure with different chemical properties.
Uniqueness
(3R)-1-(propan-2-yl)pyrrolidin-3-ol hydrochloride is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a hydrochloride salt. This combination of features makes it particularly useful in various chemical and pharmaceutical applications.
Eigenschaften
Molekularformel |
C7H16ClNO |
|---|---|
Molekulargewicht |
165.66 g/mol |
IUPAC-Name |
(3R)-1-propan-2-ylpyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(2)8-4-3-7(9)5-8;/h6-7,9H,3-5H2,1-2H3;1H/t7-;/m1./s1 |
InChI-Schlüssel |
QFRYRTKYEBUEKM-OGFXRTJISA-N |
Isomerische SMILES |
CC(C)N1CC[C@H](C1)O.Cl |
Kanonische SMILES |
CC(C)N1CCC(C1)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


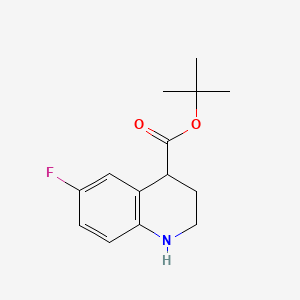
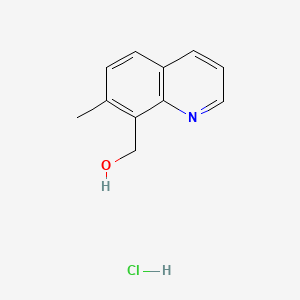
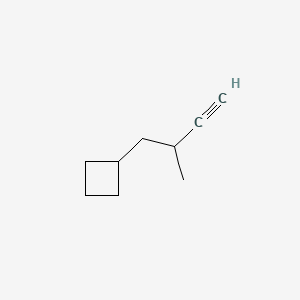
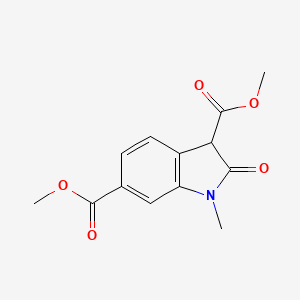
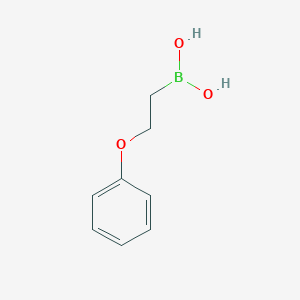
![4-Amino-2-[(5-bromo-2-methoxyphenyl)sulfanyl]pyrimidine-5-carbonitrile](/img/structure/B13460828.png)


![4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride](/img/structure/B13460843.png)
